molecular formula C11H15NO B1419982 2-[(2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol CAS No. 99858-65-8

2-[(2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol

Cat. No.: B1419982
CAS No.: 99858-65-8
M. Wt: 177.24 g/mol
InChI Key: GGLQSNAHAAPZCF-UHFFFAOYSA-N
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Description

2-[(2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol is an organic compound that features an indane moiety linked to an ethanolamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol typically involves the reaction of 2,3-dihydro-1H-indene with ethanolamine under specific conditions. One common method includes:

    Starting Materials: 2,3-dihydro-1H-indene and ethanolamine.

    Reaction Conditions: The reaction is often carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.

    Procedure: The mixture is subjected to hydrogenation at elevated temperatures and pressures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions: 2-[(2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further hydrogenate the indane ring.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of indanone derivatives.

    Reduction: Formation of fully hydrogenated indane derivatives.

    Substitution: Formation of N-substituted ethanolamine derivatives.

Scientific Research Applications

2-[(2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to neurotransmission, potentially affecting neurological functions.

Comparison with Similar Compounds

    1-Indanol: Shares the indane structure but lacks the ethanolamine moiety.

    2,3-Dihydro-1H-indene: The parent hydrocarbon structure without the aminoethanol group.

    N-Substituted Ethanolamines: Compounds with similar ethanolamine structures but different substituents on the nitrogen atom.

Uniqueness: 2-[(2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol is unique due to its combination of the indane and ethanolamine structures, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(2,3-dihydro-1H-inden-1-ylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c13-8-7-12-11-6-5-9-3-1-2-4-10(9)11/h1-4,11-13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGLQSNAHAAPZCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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